molecular formula C18H18BrNO4 B11059071 (2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B11059071
M. Wt: 392.2 g/mol
InChI Key: GHRJAAVOZLMNAF-CMDGGOBGSA-N
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Description

(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is an organic compound characterized by its unique structure, which includes a bromo-substituted dimethoxyphenyl group and a methoxyphenylamino group connected via a prop-2-en-1-one linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4,5-dimethoxybenzaldehyde and 4-methoxyaniline.

    Condensation Reaction: The aldehyde and the aniline undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the corresponding Schiff base.

    Knoevenagel Condensation: The Schiff base is then subjected to a Knoevenagel condensation with an appropriate active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base like piperidine or pyridine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may inhibit the production of pro-inflammatory mediators like prostaglandins by blocking the activity of COX enzymes. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2-chloro-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-(2-fluoro-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-(2-iodo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one lies in its specific bromo substitution, which can influence its reactivity and interaction with biological targets. The presence of both methoxy and bromo groups can enhance its lipophilicity and ability to cross cell membranes, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C18H18BrNO4

Molecular Weight

392.2 g/mol

IUPAC Name

(E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyanilino)prop-2-en-1-one

InChI

InChI=1S/C18H18BrNO4/c1-22-13-6-4-12(5-7-13)20-9-8-16(21)14-10-17(23-2)18(24-3)11-15(14)19/h4-11,20H,1-3H3/b9-8+

InChI Key

GHRJAAVOZLMNAF-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2Br)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2Br)OC)OC

Origin of Product

United States

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